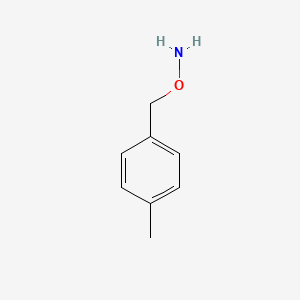

O-(4-methylbenzyl)hydroxylamine

カタログ番号 B1296229

CAS番号:

83670-44-4

分子量: 137.18 g/mol

InChIキー: MLWXTMVARHZBPA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

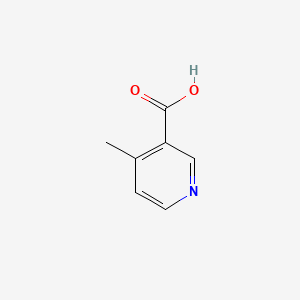

“O-(4-methylbenzyl)hydroxylamine” is a molecule with a molecular weight of 137.18 g/mol . It is also known as “1-[(aminooxy)methyl]-4-methylbenzene” according to its IUPAC name .

Synthesis Analysis

The synthesis of O-(4-methylbenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, one-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters has been reported . Another study highlighted the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions .Molecular Structure Analysis

The molecular formula of O-(4-methylbenzyl)hydroxylamine is C8H11NO . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis

O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis

O-(4-methylbenzyl)hydroxylamine has a molecular weight of 137.18 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 256.1±19.0 °C at 760 mmHg .科学的研究の応用

-

Organic Synthesis

- O-protected NH-free hydroxylamine derivatives, such as O-(4-methylbenzyl)hydroxylamine, have been evaluated in the construction of nitrogen-enriched compounds .

- These compounds include primary amines, amides, and N-heterocycles .

- The methods of application involve showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

- The results show high regio-, chemo-, and stereoselectivity in the unprotected form .

-

Electrochemical Analysis

- A simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples has been developed .

- The method involves modifying a glassy carbon electrode (GCE) surface with nitrogen-doped hollow carbon spheres (N-HCSs) for determination of hydroxylamine .

- Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) were used for electrochemical analysis .

- The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .

-

Plasma-Electrochemical Cascade Pathway

-

Transition Metal-Catalyzed C–N Bond-Forming Reactions

- O-Benzoylhydroxylamines, a class of compounds to which O-(4-methylbenzyl)hydroxylamine belongs, have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond-forming reactions .

- These reactions are significant for the synthesis of various organic molecules and pharmaceuticals .

- The methods of application involve the use of transition metal catalysts to facilitate the formation of C–N bonds .

- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .

-

Reducing Agents in Organic and Inorganic Reactions

- Hydroxylamine and its salts, including O-(4-methylbenzyl)hydroxylamine, are commonly used as reducing agents in myriad organic and inorganic reactions .

- They can also act as antioxidants for fatty acids .

- Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .

-

DNA Nucleobase Amine-Hydroxylating Agent

-

O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds

- O-(4-methylbenzyl)hydroxylamine, as a type of hydroxylamine, can be used in O-alkylation and arylation of oximes, hydroxylamines and related compounds .

- This method involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

- The results have shown that this method is efficient and selective, allowing for the facile construction of O-substituted hydroxylamines .

-

Transition Metal-Catalyzed Allylic Substitutions

- Hydroxylamines having an N-electron-withdrawing substituent, such as O-(4-methylbenzyl)hydroxylamine, act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

- The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .

- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .

-

Proline-Catalyzed α-Aminoxylation of Aldehydes

- Hydroxylamines, including O-(4-methylbenzyl)hydroxylamine, can be used in the proline-catalyzed α-aminoxylation of aldehydes .

- This method involves the use of a bifunctional urea to increase the rate of enamine formation .

- The results have shown that this method is efficient and selective, allowing for the facile construction of α-functionalised products .

特性

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXTMVARHZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276914 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(4-methylbenzyl)hydroxylamine | |

CAS RN |

83670-44-4 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

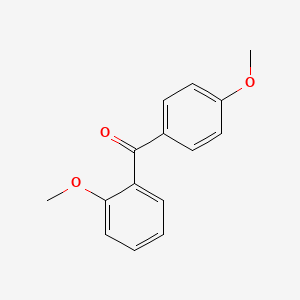

2,4'-Dimethoxybenzophenone

5449-69-4

N-Methylhomopiperazine

4318-37-0

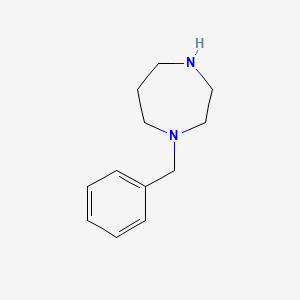

1-Benzyl-1,4-diazepane

4410-12-2

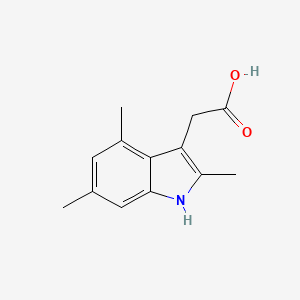

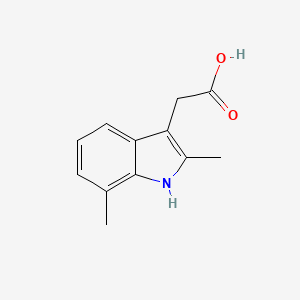

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid

5435-41-6

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)